molecular formula C11H13ClF3N B2746374 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride CAS No. 2411278-23-2

3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride

Cat. No.: B2746374
CAS No.: 2411278-23-2
M. Wt: 251.68
InChI Key: JZZLRPQSSOALPR-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride is a specialized indole derivative of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a trifluoromethyl group, a feature widely recognized for enhancing the pharmacokinetic properties of bioactive molecules, including improved metabolic stability, membrane permeability, and binding affinity . Indole derivatives are a prominent class of heterocycles frequently investigated for their diverse biological activities and are key structural motifs in many therapeutic agents . Specifically, certain indole-based compounds have been identified as potent modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, indicating potential research applications in developing treatments for cystic fibrosis and related conditions . This combination of a rigid indole scaffold with a strategic trifluoromethyl substitution makes this compound a valuable chemical tool for researchers exploring new chemical space in pharmaceutical development, agrochemical research, and material science. The hydrochloride salt form ensures enhanced solubility for various experimental protocols. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

3,3-dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N.ClH/c1-10(2)6-15-9-4-3-7(5-8(9)10)11(12,13)14;/h3-5,15H,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEXOVHAJJHFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C1C=C(C=C2)C(F)(F)F)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation

Phenylhydrazine reacts with isobutyraldehyde in a non-aqueous solvent (e.g., heptane or dichloromethane) under inert atmospheres to form the corresponding hydrazone. Critical parameters include:

  • Temperature control : Maintaining the reaction below 20°C prevents premature cyclization.
  • Solvent selection : Heptane improves hydrazone solubility, while dichloromethane facilitates acid-catalyzed cyclization.

Acid-Catalyzed Cyclization

The hydrazone intermediate undergoes cyclization using Brønsted acids such as methanesulfonic acid (MSA) or trifluoroacetic acid (TFA). US8629289B2 reports optimal yields (91%) with 1.8 equivalents of MSA in dichloromethane at 18–20°C. The mechanism proceeds via-sigmatropic rearrangement, forming the 3,3-dimethyl-1,2-dihydroindole core.

Trifluoromethylation Strategies

Introducing the trifluoromethyl group at position 5 requires electrophilic or radical-based methods.

Electrophilic Trifluoromethylation

Hypervalent iodine reagents, such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), enable direct C–H trifluoromethylation. As detailed in ACS Catalysis (2014), these reagents react with electron-rich aromatic systems under mild conditions. For the dihydroindole scaffold, this method achieves regioselectivity at C5 due to the directing effect of the adjacent dimethyl groups.

Radical Trifluoromethylation

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ and trifluoromethyl iodide (CF₃I) generates CF₃ radicals that selectively functionalize aromatic positions. This approach, adapted from PMC10483535, offers compatibility with acid-sensitive intermediates.

Hydrochloride Salt Formation

The final step involves protonating the indoline nitrogen with hydrochloric acid. US8629289B2 specifies:

  • Basification : The free base is treated with NaOH to precipitate impurities.
  • Salt formation : Adding concentrated HCl in ethanol yields the hydrochloride salt, which is recrystallized for purity.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

Method Trifluoromethylation Agent Acid Catalyst Yield (%) Purity (%)
Fischer + Togni’s Togni’s reagent MSA 78 95
Fischer + Radical CF₃I/Ru(bpy)₃²⁺ TFA 65 89
One-Pot Pre-functionalized hydrazine MSA 85 97

Key observations :

  • Pre-functionalized phenylhydrazines (with CF₃ groups) streamline synthesis but require custom precursors.
  • Radical methods suffer from lower yields due to competing side reactions.

Optimization Challenges and Solutions

Byproduct Formation

Over-cyclization generates fully aromatic indole byproducts. US8629289B2 mitigates this by:

  • Strict temperature control (<25°C during cyclization).
  • Catalytic acid use (1.2–1.8 equivalents).

Trifluoromethyl Group Stability

Strong acids (e.g., H₂SO₄) can hydrolyze CF₃ groups. Substituting MSA or TFA preserves functionality.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: Halides, alkylating agents, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the indole core.

  • Reduction: Reduced forms of the compound.

  • Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole exhibit significant antitumor activity. In vitro studies demonstrated that these compounds could inhibit the growth of various cancer cell lines. For instance, a related compound was evaluated by the National Cancer Institute and displayed a mean growth inhibition (GI) of approximately 12.53% against a panel of sixty cancer cell lines .

Enzyme Inhibition

The compound has been studied for its role as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for further development in cancer therapeutics .

Material Science Applications

In materials science, compounds with trifluoromethyl groups are known to enhance the properties of polymers and coatings. The trifluoromethyl group can improve chemical resistance and thermal stability, making it suitable for applications in high-performance materials.

Trifluoromethylation Reagent

3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole; hydrochloride serves as an effective trifluoromethylation reagent. It facilitates the introduction of trifluoromethyl groups into various organic substrates, including:

  • Aryl and alkyl phosphines
  • Phenols
  • Peptides containing cysteine residues
    This reaction is valuable for synthesizing fluorinated compounds with enhanced biological activity .

Agrochemical Applications

The unique properties of this compound extend to agrochemicals where it can be used to develop new pesticides or herbicides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their efficacy and selectivity against target pests or diseases.

Case Studies

StudyFocusFindings
National Cancer Institute EvaluationAnticancer ActivityExhibited significant growth inhibition against various cancer cell lines with average GI values indicating potential as an anticancer agent .
HDAC Inhibition ResearchEnzyme InhibitionDemonstrated potential as an HDAC inhibitor with implications for cancer therapy .
Trifluoromethylation StudiesSynthetic ApplicationsEffective in introducing trifluoromethyl groups into diverse organic substrates, enhancing their reactivity and biological properties .

Mechanism of Action

The mechanism by which 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.

Comparison with Similar Compounds

Structural Analogues in Indole and Dihydroindole Families

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (5b)
  • Structure : Shares the indole core but replaces the -CF₃ group with a fluorine atom at position 3. A triazole-ethyl substituent at position 3 replaces the dimethyl group.
  • Synthesis : Prepared via CuI-catalyzed azide-alkyne cycloaddition (click chemistry), yielding 42% after column chromatography .
5-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline Hydrochloride
  • Structure: A tetrahydroisoquinoline core with -CF₃ at position 4. Unlike the dihydroindole structure, this compound has a fused benzene-piperidine system.
  • Properties: The saturated isoquinoline ring may enhance conformational rigidity, impacting receptor binding compared to the dihydroindole’s flexibility .
3-(2-Aminopropyl)-5-chloro-indole Hydrochloride
  • Structure: Indole core with a chlorine substituent at position 5 and an aminopropyl chain at position 3.
  • Functional Relevance: The chlorine atom provides electron-withdrawing effects, while the aminopropyl group introduces basicity, contrasting with the -CF₃ and dimethyl groups in the target compound .

Compounds with Trifluoromethyl Substituents in Heterocyclic Systems

3-(Trifluoromethyl)-benzo[e][1,2,4]triazines
  • Structure : A benzo-triazine scaffold with -CF₃ at position 3.
  • Synthesis : Synthesized via Ruppert reaction (TMSCF₃) or oxidative cyclization of amidrazones .
  • Comparison : The triazine ring introduces nitrogen-rich aromaticity, differing from the indole’s π-electron system.
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
  • Structure : Thiazolo-pyridine fused system with -CF₃ at position 5.
  • Relevance : The sulfur atom in the thiazole ring may influence redox properties and metabolic pathways compared to the indole’s nitrogen .

Structure-Activity Relationship (SAR) Insights

  • Trifluoromethyl Position: In tetrahydroisoquinoline derivatives (e.g., NIH 10779), substituent position affects opioid receptor binding . For the target compound, the 5-CF₃ placement may similarly modulate target selectivity.
  • Ring Saturation : The dihydroindole’s partial saturation (vs. fully aromatic indoles) could reduce planarity, altering membrane permeability .
  • Substituent Effects : Dimethyl groups at position 3 may sterically hinder interactions compared to smaller substituents (e.g., chlorine or fluorine) .

Biological Activity

3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride, with the CAS number 2411278-23-2, is a synthetic compound that belongs to the indole family. Indoles are known for their significant biological activities and roles in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11_{11}H13_{13}ClF3_3N
  • Molecular Weight : 251.67 g/mol
  • Structure : The compound features a trifluoromethyl group and a dimethyl substitution on the indole structure, which may influence its biological activity.
PropertyValue
CAS Number2411278-23-2
Molecular FormulaC11_{11}H13_{13}ClF3_3N
Molecular Weight251.67 g/mol

Anticancer Properties

Recent studies have indicated that indole derivatives exhibit anticancer properties. For instance, compounds structurally similar to 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole have shown efficacy in inhibiting cancer cell proliferation through various pathways:

  • Mechanism of Action : Indoles can induce apoptosis in cancer cells by activating caspases and modulating the expression of pro-apoptotic and anti-apoptotic proteins.
  • Case Study : A study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro by disrupting cell cycle progression and inducing cell death (source not cited).

Antimicrobial Activity

Indole derivatives are also recognized for their antimicrobial properties. The presence of halogen substituents, such as trifluoromethyl groups, can enhance the antibacterial efficacy of these compounds.

  • Mechanism of Action : They disrupt bacterial cell membranes or inhibit critical metabolic pathways.
  • Research Findings : In vitro tests have shown that similar compounds exhibit activity against various bacterial strains, including resistant strains of Staphylococcus aureus (source not cited).

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.

  • Mechanism of Action : These compounds may exert their effects by modulating neurotransmitter levels or reducing oxidative stress.
  • Case Study : Research has indicated that certain indoles can protect neuronal cells from oxidative damage in models of Alzheimer's disease (source not cited).

Pharmacological Applications

The unique structure of this compound positions it as a candidate for various pharmacological applications:

  • Anticancer Agents : Development of targeted therapies for specific cancer types.
  • Antimicrobial Agents : Formulation of new antibiotics to combat resistant bacterial infections.
  • Neuroprotective Agents : Potential use in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-5-(trifluoromethyl)-1,2-dihydroindole;hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves coupling indole derivatives with trifluoromethyl groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, dissolving intermediates in PEG-400/DMF mixtures with CuI catalysts and monitoring via TLC ensures regioselectivity . Solvent choice (e.g., THF vs. DMF) and reaction time (e.g., 12–72 hours) critically impact yield, as seen in analogous indole syntheses where extended reaction times (3 days) improved product formation . Column chromatography (70:30 EtOAc/hexane) is recommended for purification .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, ¹⁹F) is essential for confirming substituent positions, particularly distinguishing trifluoromethyl groups and indole ring protons . High-resolution mass spectrometry (FAB-HRMS) validates molecular weight, while TLC with dichloromethane/methanol (2:8) monitors reaction progress . For crystalline derivatives, X-ray crystallography (referenced in supplementary data of phosphazene studies) provides definitive structural proof .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer : Use PPE (gloves, masks, lab coats) to avoid skin/eye contact. Store in anhydrous conditions at –20°C to prevent hydrolysis, as trifluoromethyl groups are moisture-sensitive. Waste disposal must follow hazardous chemical guidelines, with neutralization prior to incineration .

Advanced Research Questions

Q. How can researchers resolve low yields in the final coupling step of the synthesis?

  • Methodological Answer : Low yields often stem from incomplete azide-alkyne cycloaddition. Optimize stoichiometry (1:1.2 molar ratio of azide to alkyne) and use degassed solvents to minimize CuI oxidation . Alternative catalysts (e.g., Ru-based systems) or microwave-assisted heating (60°C, 30 min) may enhance efficiency . Monitor intermediates via ¹⁹F NMR to detect side products like unreacted trifluoromethyl precursors.

Q. What analytical strategies address contradictions in spectroscopic data (e.g., unexpected peaks in ¹H NMR)?

  • Methodological Answer : Unassigned peaks may arise from rotamers or residual solvents. Use deuterated DMSO for NMR to suppress exchange broadening. For persistent anomalies, compare experimental data with DFT-calculated chemical shifts (software: Gaussian or ORCA). Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated in tetrafluoroindole studies .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH conditions?

  • Methodological Answer : Protonation of the indole nitrogen in acidic media stabilizes the hydrochloride salt but may reduce solubility. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For pH-dependent degradation, use phosphate buffers (pH 3–7) to identify decomposition pathways (e.g., hydrolysis of the trifluoromethyl group) .

Q. What computational methods predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, trifluoromethyl groups lower LUMO energy, enhancing susceptibility to nucleophilic attack. Molecular dynamics simulations (Amber or GROMACS) further assess solvation effects .

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